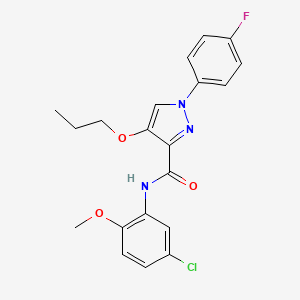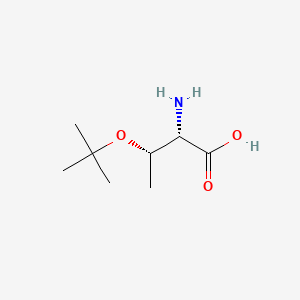![molecular formula C13H14FNO2 B2522966 1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one CAS No. 2361642-64-8](/img/structure/B2522966.png)
1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a fluorophenyl group, a hydroxypyrrolidine ring, and a prop-2-en-1-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one typically involves a multi-step process:
Formation of the Pyrrolidine Ring: The initial step often involves the synthesis of the pyrrolidine ring. This can be achieved through the reaction of a suitable amine with a ketone or aldehyde under reductive amination conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrrolidine intermediate.
Formation of the Prop-2-en-1-one Moiety: The final step involves the formation of the prop-2-en-1-one moiety, which can be achieved through an aldol condensation reaction between an aldehyde and a ketone.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products
Oxidation: The major product would be the corresponding ketone derivative.
Reduction: The major product would be the corresponding alcohol derivative.
Substitution: The major products would depend on the specific substituents introduced during the reaction.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its fluorophenyl group can be particularly useful in imaging studies due to the unique properties of fluorine atoms.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new therapeutic agents. Its structural features suggest potential activity against various biological targets, making it a candidate for drug discovery efforts.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxypyrrolidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[3-(4-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one: Similar structure but with a different position of the fluorine atom.
1-[3-(3-Chlorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-[3-(3-Methylphenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The unique feature of 1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one is the presence of the fluorine atom in the 3-position of the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
Propriétés
IUPAC Name |
1-[3-(3-fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-2-12(16)15-7-6-13(17,9-15)10-4-3-5-11(14)8-10/h2-5,8,17H,1,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNYVCDRDBFWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)(C2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(2-Methoxyphenyl)propyl]piperazine](/img/structure/B2522883.png)
![N-(4-butylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2522884.png)
![N-(2-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2522885.png)

![1-(3,5-dimethylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2522888.png)
![5-chloro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B2522889.png)



![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide](/img/structure/B2522896.png)

![1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidin-3-ol](/img/structure/B2522898.png)
![3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2522901.png)

